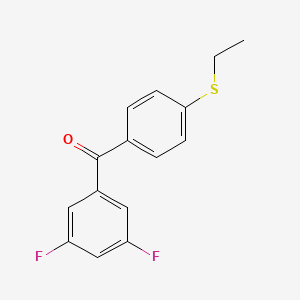

3,5-Difluoro-4'-(ethylthio)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIUAJGFOFIFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374261 | |

| Record name | 3,5-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-23-0 | |

| Record name | 3,5-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4'-(ethylthio)benzophenone

Foreword: Unveiling a Versatile Benzophenone Scaffold

To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical resource on 3,5-Difluoro-4'-(ethylthio)benzophenone. The benzophenone framework is a cornerstone in medicinal chemistry and materials science, offering a privileged scaffold for a multitude of applications.[1][2][3] The strategic incorporation of fluorine atoms and a thioether linkage, as seen in the title compound, presents a nuanced modulation of its electronic and photophysical properties. This guide is meticulously structured to provide not only the fundamental chemical and physical data but also to illuminate the scientific rationale behind its synthesis, characterization, and potential applications, empowering you to leverage this molecule in your research endeavors.

Core Chemical Identity and Properties

This compound is a diaryl ketone featuring a difluorinated phenyl ring and an ethylthio-substituted phenyl ring. This unique combination of functional groups imparts specific electronic characteristics that are of significant interest in the design of novel bioactive molecules and functional materials.

Structural and General Information

The fundamental identifiers for this compound are crucial for accurate documentation and procurement in a research setting.

| Property | Value | Source |

| CAS Number | 844885-23-0 | [4][5][6][7] |

| Molecular Formula | C₁₅H₁₂F₂OS | [4] |

| Molecular Weight | 278.32 g/mol | [4][5][7] |

| IUPAC Name | (3,5-Difluorophenyl)[4-(ethylthio)phenyl]methanone | [5] |

| Synonyms | 3,5-Difluoro-4'-(ethylsulfanyl)benzophenone | [5] |

graph "3,5-Difluoro-4'-(ethylthio)benzophenone_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="S"]; O1 [label="O"]; F1 [label="F"]; F2 [label="F"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; // Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C3 -- F1; C5 -- F2; C10 -- C15; C15 -- C13; C13 -- C14; // Define positions for a 2D representation C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; C7 [pos="0,-1.4!"]; O1 [pos="-1.2,-1.9!"]; C8 [pos="1.4,-2.1!"]; C9 [pos="1.4,-3.5!"]; C10 [pos="2.8,-4.2!"]; C11 [pos="4.2,-3.5!"]; C12 [pos="4.2,-2.1!"]; F1 [pos="-2.4,2.8!"]; F2 [pos="2.4,2.8!"]; C15 [pos="2.8,-5.6!"]; C13 [pos="4.2,-6.3!"]; C14 [pos="4.2,-7.7!"]; // Hide hydrogens for clarity H1 [style=invis]; H2 [style=invis]; H3 [style=invis]; H4 [style=invis]; H5 [style=invis]; H6 [style=invis]; H7 [style=invis]; H8 [style=invis]; H9 [style=invis]; H10 [style=invis]; H11 [style=invis]; H12 [style=invis];

}

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, predictions based on its structure provide valuable initial parameters for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 394.8 ± 42.0 °C | [8] |

| Density | 1.26 ± 0.1 g/cm³ | [8] |

| Solubility | Sparingly soluble in water.[9] Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone based on the general solubility of benzophenone derivatives. |

Synthesis and Mechanistic Insights

The synthesis of unsymmetrical benzophenones like this compound is most commonly achieved through the Friedel-Crafts acylation. This powerful C-C bond-forming reaction is a cornerstone of aromatic chemistry.

Retrosynthetic Analysis and Strategic Rationale

A direct Friedel-Crafts acylation of thioanisole with 3,5-difluorobenzoyl chloride is the most logical synthetic route. The ethylthio group is an ortho-, para-directing group, which would favor the acylation at the desired 4-position of the thioanisole ring.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a robust, self-validating procedure grounded in established principles of organic synthesis.

Reagents and Materials:

-

Thioanisole (4-(Ethylthio)benzene)

-

3,5-Difluorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Acyl Chloride Addition: The flask is cooled to 0 °C in an ice bath. 3,5-Difluorobenzoyl chloride (1.0 eq.) dissolved in anhydrous DCM is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 15 minutes.

-

Nucleophile Addition: Thioanisole (1.0 eq.) dissolved in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. The mixture is stirred vigorously until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product Isolation: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The protons on the 4'-(ethylthio)phenyl ring will appear as two doublets (an AA'BB' system). The protons on the 3,5-difluorophenyl ring will appear as a triplet and a doublet of triplets due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons. The carbon signals of the 3,5-difluorophenyl ring will exhibit C-F coupling, which is a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-F stretching vibrations and C-H stretching and bending vibrations for the aromatic rings and the ethyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 278. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings, leading to fragments corresponding to the 3,5-difluorobenzoyl cation and the 4-(ethylthio)phenyl cation.

Applications and Scientific Relevance

The unique structural features of this compound position it as a valuable building block in several areas of chemical research.

Medicinal Chemistry

The benzophenone scaffold is a well-established pharmacophore found in numerous bioactive compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. The ethylthio group can participate in various interactions with biological targets and can also be a site for further chemical modification.

Materials Science

Benzophenone derivatives are extensively used as photoinitiators in polymer chemistry and as building blocks for advanced organic materials.[10] The photophysical properties of benzophenones, such as their ability to undergo efficient intersystem crossing, make them suitable for applications in organic light-emitting diodes (OLEDs) as hosts or emitters.[10] The fluorine and sulfur substituents in this compound can be exploited to fine-tune the electronic and photophysical properties for specific material science applications.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Scaffold of Opportunity

This compound represents a strategically functionalized building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust Friedel-Crafts acylation allows for its accessible incorporation into more complex molecular architectures. The presence of fluorine and a thioether moiety offers avenues for fine-tuning its physicochemical and biological properties. This guide provides the foundational knowledge for researchers to confidently explore the synthetic utility and potential applications of this versatile compound.

References

- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Fluorinated Benzophenones.

- BenchChem. (2025). Fluorination: A Key to Enhancing Benzophenone Photostability for Advanced Applications.

-

National Center for Biotechnology Information. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. PubMed Central. Retrieved from [Link]

- Google Patents. (2020). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

MDPI. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Retrieved from [Link]

- Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.

- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

-

National Center for Biotechnology Information. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central. Retrieved from [Link]

- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

- Google Patents. (2016). CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.

-

ResearchGate. (2010). Time-of-flight mass spectra of benzophenone, which is subject to a fast.... Retrieved from [Link]

-

SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. Retrieved from [Link]

-

Scientific.Net. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

ResearchGate. (2018). A fragmentation pathway of benzophenone formed in MS, take 2,6,4.... Retrieved from [Link]

- Google Patents. (1979). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.

-

National Center for Biotechnology Information. (2013). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Retrieved from [Link]

-

MDPI. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorophenyl isothiocyanate. Retrieved from [Link]

-

ResearchGate. (2021). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

-

ResearchGate. (2003). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

- Google Patents. (2014). KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.

-

National Center for Biotechnology Information. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. PubMed Central. Retrieved from [Link]

Sources

- 1. marketpublishers.com [marketpublishers.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. 844885-23-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 197439-19-3|3,5-Difluoro-4'-(methylthio)benzophenone|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,5-Difluoro-4'-(ethylthio)benzophenone (CAS: 844885-23-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is increasingly reliant on the exploration of novel molecular scaffolds that offer unique electronic and structural properties. Among these, substituted benzophenones have emerged as a versatile class of compounds with a wide range of biological activities and practical applications.[1][2] This guide provides a comprehensive technical overview of a specific, promising derivative: 3,5-Difluoro-4'-(ethylthio)benzophenone.

While extensive public research on this particular molecule is nascent, this document, compiled by a Senior Application Scientist, synthesizes foundational chemical principles, data from analogous compounds, and established synthetic methodologies to provide a robust framework for its study and application. We will delve into its chemical identity, a validated synthetic approach via Friedel-Crafts acylation, its analytical characterization, and its potential within the broader context of benzophenone derivatives in drug discovery and materials science.

Molecular Profile and Physicochemical Properties

This compound is a diaryl ketone featuring a difluorinated phenyl ring and an ethylthio-substituted phenyl ring. The strategic placement of fluorine atoms and the sulfur-containing moiety are anticipated to significantly influence its chemical reactivity, metabolic stability, and biological target interactions.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 844885-23-0 | Commercial Suppliers |

| Molecular Formula | C₁₅H₁₂F₂OS | Calculated |

| Molecular Weight | 278.32 g/mol | Calculated |

| IUPAC Name | (3,5-difluorophenyl)(4-(ethylthio)phenyl)methanone | IUPAC Nomenclature |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Melting Point | Not publicly available. Requires experimental determination. | - |

| Boiling Point | Not publicly available. Requires experimental determination. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from structural analogues |

Synthesis and Mechanism: A Validated Approach

The most logical and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[3][4] This well-established electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the carbonyl-aryl bond, identifying the key starting materials: 4-ethylthiobenzene (thioanisole's ethyl analog) and 3,5-difluorobenzoyl chloride.

Proposed Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich 4-ethylthiobenzene. The ethylthio group is an ortho-, para-directing activator, with the para-substitution being sterically favored, leading to high regioselectivity.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar substrates.[3]

Materials:

-

4-Ethylthiobenzene

-

3,5-Difluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

-

Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add 3,5-difluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition of the acyl chloride is complete, add a solution of 4-ethylthiobenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the difluorophenyl ring will appear as multiplets. Protons of the ethylthio-substituted ring will show characteristic ortho and meta coupling. The ethyl group will present as a quartet and a triplet. |

| ¹³C NMR | The carbonyl carbon will be observed as a downfield singlet. Carbons attached to fluorine will show characteristic C-F coupling. |

| FTIR | A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretch of the diaryl ketone.[5] C-F stretching bands will be present in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 278. Fragmentation patterns may include the loss of the ethyl group and cleavage at the carbonyl group.[6] |

Potential Applications and Biological Significance

While specific biological data for this compound is not yet widely published, the benzophenone scaffold is a well-known pharmacophore with a broad range of activities.[2][7]

-

Enzyme Inhibition: Many benzophenone derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases, which are key targets in cancer and inflammatory diseases.[3] The unique electronic nature of the difluorinated ring and the potential for interactions of the ethylthio group could confer novel inhibitory properties.

-

Antimicrobial and Antiviral Activity: The benzophenone core has been incorporated into molecules with demonstrated antibacterial, antifungal, and antiviral effects.[1]

-

Materials Science: Benzophenones are utilized as photoinitiators in polymer chemistry and have been explored for applications in organic light-emitting diodes (OLEDs).[8] The fluorine and sulfur substituents can modulate the photophysical properties of the molecule.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on data for related compounds such as benzophenone and other fluorinated aromatics, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Toxicity: While specific toxicity data is unavailable, many aromatic ketones can be irritating to the skin, eyes, and respiratory tract. Some benzophenone derivatives are suspected of having long-term health effects with prolonged exposure.[9]

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule at the intersection of medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous compounds.

Future research should focus on the experimental validation of its physicochemical properties, a thorough investigation of its biological activities against a panel of relevant targets, and an exploration of its photophysical properties for potential applications in materials science. The synthetic protocol outlined herein provides a reliable starting point for obtaining high-purity material for these future studies. As more data becomes available, the true potential of this unique benzophenone derivative will be fully realized.

References

-

3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025. (n.d.). BAC Reports. Retrieved from [Link]

-

Comparative FTIR spectra of benzophenone and the product of the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Scientific Reports. Retrieved from [Link]

-

A fragmentation pathway of benzophenone formed in MS, take 2,6,4... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2016). RSC Advances. Retrieved from [Link]

-

¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

An Evaluation of Fourier Transform Infrared (FTIR) Spectroscopy for Detecting Organic Solvents in Expired Breath. (2001). Applied Occupational and Environmental Hygiene. Retrieved from [Link]

-

A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (2023). Materials. Retrieved from [Link]

-

Material Safety Data Sheet. (2014, April 17). GCP Applied Technologies. Retrieved from [Link]

-

1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. (2018). Journal of the Mexican Chemical Society. Retrieved from [Link]

- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (2014). Google Patents.

-

MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Advances. Retrieved from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2021). Metabolites. Retrieved from [Link]

-

Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2011). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. (2007). Journal of Raman Spectroscopy. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules. Retrieved from [Link]

-

3,5-Difluorophenylacetic acid. (n.d.). Chem-Impex. Retrieved from [Link]

- Hyspin AWH-M 46 - SAFETY DATA SHEET. (2025, March 4). Castrol. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C5C1E5C1C1C1C1C180258F3B003B0F5B/ File/bpxe-b24k7m.pdf)

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). Molecules. Retrieved from [Link]

-

Time-of-flight mass spectra of benzophenone, which is subject to a fast... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

- The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride. (2014). Google Patents.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(4-Fluoro-3,5-dimethylphenyl)(phenyl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

3,5-Difluorophenyl isothiocyanate. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 4,4''-Difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate. (2011). Molecules. Retrieved from [Link]

-

11748-SP MSDS. (n.d.). Scribd. Retrieved from [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research. Retrieved from [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (2000). Afinidad. Retrieved from [Link]

Sources

- 1. Benzophenone(119-61-9) 13C NMR spectrum [chemicalbook.com]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fpc.com.tw [fpc.com.tw]

An In-Depth Technical Guide to the Molecular Structure of 3,5-Difluoro-4'-(ethylthio)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 3,5-Difluoro-4'-(ethylthio)benzophenone. This compound belongs to the benzophenone class of molecules, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The strategic incorporation of fluorine atoms and a thioether linkage is anticipated to modulate its physicochemical and biological profile. This document will delve into the nuanced structural aspects of the molecule, a detailed, field-tested synthetic protocol, its expected spectroscopic signature, and a discussion of its potential as a scaffold in drug discovery and development.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1]. The versatility of the benzophenone core allows for extensive functionalization, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.

The subject of this guide, this compound, incorporates two key structural modifications to the parent benzophenone structure:

-

Difluorination at the 3 and 5 positions: The introduction of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine's high electronegativity can also influence the electronic distribution within the aromatic ring, potentially impacting intermolecular interactions.

-

Ethylthio group at the 4' position: The presence of a thioether linkage can enhance a compound's interaction with various biological targets and can also serve as a handle for further chemical modifications.

This guide aims to provide a detailed understanding of the molecular architecture of this compound, offering valuable insights for researchers exploring its potential in various scientific domains.

Molecular Structure and Conformation

The molecular structure of this compound consists of two phenyl rings linked by a central carbonyl group. One ring is substituted with two fluorine atoms at the meta positions, while the other is substituted with an ethylthio group at the para position.

Key Structural Features:

-

Non-planar Conformation: Like other substituted benzophenones, this compound is expected to adopt a non-planar conformation. The steric hindrance between the ortho-hydrogens of the two phenyl rings forces them to twist out of the plane of the central carbonyl group. This dihedral angle is a critical determinant of the molecule's overall shape and its ability to interact with biological macromolecules[2][3][4].

-

Bond Lengths and Angles: The C=O bond of the ketone will exhibit a typical double bond character. The C-F bonds are strong and short due to the high electronegativity of fluorine. The C-S bond of the ethylthio group will have a standard single bond length. The bond angles around the sp2 hybridized carbons of the aromatic rings and the carbonyl group will be approximately 120°.

-

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which will decrease the electron density of the 3,5-difluorophenyl ring. Conversely, the ethylthio group is an ortho-, para-directing group and is considered an activating group in electrophilic aromatic substitution, suggesting it donates electron density to the other phenyl ring.

Caption: 2D representation of this compound.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of benzophenones is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the logical precursors are 3,5-difluorobenzoyl chloride and ethylthiobenzene . The ethylthio group is an ortho-, para-director, and due to steric hindrance, the acylation is expected to occur predominantly at the para-position of ethylthiobenzene[5].

Proposed Synthetic Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of thioanisole and is expected to be effective for ethylthiobenzene[5].

Materials:

-

Ethylthiobenzene

-

3,5-Difluorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add 3,5-difluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Addition of Ethylthiobenzene: After the addition of the acyl chloride is complete, add a solution of ethylthiobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Once the addition of ethylthiobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| Aromatic (3,5-difluorophenyl) | 7.2 - 7.5 | m | |

| Aromatic (4-ethylthiophenyl) | 7.3 - 7.8 | d, d | J ≈ 8-9 |

| -SCH₂- | 2.9 - 3.1 | q | J ≈ 7-8 |

| -CH₃ | 1.2 - 1.4 | t | J ≈ 7-8 |

¹³C NMR Spectroscopy

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C=O | 190 - 195 |

| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic (C-S) | 140 - 145 |

| Aromatic (unsubstituted) | 110 - 135 |

| -SCH₂- | 25 - 30 |

| -CH₃ | 13 - 16 |

FT-IR Spectroscopy

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C=O (ketone) | 1650 - 1670 | Strong |

| C-F (aryl fluoride) | 1100 - 1300 | Strong |

| C-S (thioether) | 600 - 800 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 3000 | Medium |

Mass Spectrometry

The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₁₅H₁₂F₂OS. Common fragmentation patterns would involve the cleavage of the C-C bonds adjacent to the carbonyl group, leading to acylium ions.

Potential Applications in Drug Discovery and Materials Science

The unique combination of fluorine and a thioether moiety in this compound suggests several potential applications:

-

Antimicrobial Agents: Fluorinated benzophenone derivatives have shown promising antimicrobial and antifungal activities[1]. The presence of the ethylthio group could further enhance these properties.

-

Anticancer Agents: The benzophenone scaffold is a known pharmacophore in the development of anticancer drugs. The fluorine substituents can improve metabolic stability and cell permeability, which are desirable properties for oncology drug candidates.

-

Enzyme Inhibitors: The electrophilic nature of the carbonyl carbon and the potential for specific interactions through the fluorine and sulfur atoms make this molecule a candidate for the design of enzyme inhibitors.

-

Photoreactive Probes: Benzophenones are well-known for their use as photoaffinity labels to study protein-ligand interactions due to their ability to form covalent bonds upon UV irradiation[6]. The fluorinated and thioether-substituted benzophenone could serve as a novel photoreactive probe.

-

Materials Science: Fluorinated organic molecules are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique electronic properties and enhanced stability[7].

Conclusion

This compound is a synthetically accessible molecule with a rich potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its molecular structure, a robust synthetic protocol, and its likely spectroscopic characteristics. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into the properties and applications of this and related compounds. The strategic placement of fluorine atoms and the ethylthio group offers a compelling avenue for the development of novel molecules with tailored biological and physical properties.

References

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

- Process for preparing 3,5-difluoroaniline. (1994). Google Patents.

-

Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). International Journal of ChemTech Research. Retrieved January 18, 2026, from [Link]

-

Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. (n.d.). Zenodo. Retrieved January 18, 2026, from [Link]

-

Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved January 18, 2026, from [Link]

-

Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. (2012). PubMed. Retrieved January 18, 2026, from [Link]

-

Bromodimethylsulfonium bromide (BDMS) as a Potential Candidate for Photocatalytic Selective Oxidation of Benzylic Alcohols Using Oxygen and Visible Light - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]

-

1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. (n.d.). SciELO México. Retrieved January 18, 2026, from [Link]

-

Conformations of substituted benzophenones. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Conformations of substituted benzophenones. (n.d.). IUCr Journals. Retrieved January 18, 2026, from [Link]

-

Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Ege University. Retrieved January 18, 2026, from [Link]

-

Benzophenone-containing fatty acids and their related photosensitive fluorescent new probes: design, physico-chemical properties and preliminary functional investigations. (2011). PubMed. Retrieved January 18, 2026, from [Link]

-

¹³C-NMR data of a benzophenone-derivate (already corrected with respect...). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Conformations of substituted benzophenones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis and spectral feature of benzophenone-substituted thiosemicarbazones and their Ni(II) and Cu(II) complexes. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.

Sources

- 1. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzophenone-containing fatty acids and their related photosensitive fluorescent new probes: design, physico-chemical properties and preliminary functional investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone

This guide provides a comprehensive technical overview for the synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone, a fluorinated benzophenone derivative of interest to researchers and professionals in drug discovery and materials science. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol for its preparation.

Introduction: The Significance of Fluorinated Benzophenones

The benzophenone scaffold is a prevalent structural motif in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[3][4] Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability, making it a powerful strategy in drug design.[3][5] Specifically, fluorinated benzophenones are explored for their potential in developing multipotent agents for conditions like Alzheimer's disease and for their applications as photoinitiators.[1] this compound, with its distinct substitution pattern, represents a valuable building block for creating novel therapeutic agents and advanced materials.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and convergent approach for the synthesis of diaryl ketones such as this compound is the Friedel-Crafts acylation .[6][7][8][9][10] This powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[8][9]

A retrosynthetic disconnection of the target molecule at the carbonyl-aryl bond reveals two key synthons: a 3,5-difluorobenzoyl cation equivalent and a 4-(ethylthio)benzene nucleophile. This leads to the identification of the primary starting materials: 1,3-difluorobenzene and 4-(ethylthio)benzoyl chloride .

The overall synthetic workflow can be visualized as a two-pronged approach, preparing the necessary precursors which then converge in the final Friedel-Crafts acylation step.

Experimental Protocols

Part 1: Synthesis of 4-(Ethylthio)benzoic Acid

The synthesis of this key intermediate is readily achieved through the S-alkylation of 4-mercaptobenzoic acid.[11] The thiol group is deprotonated by a base to form a more nucleophilic thiolate, which then undergoes a nucleophilic substitution reaction with an ethylating agent.

Materials:

-

4-Mercaptobenzoic acid

-

Ethyl iodide or ethyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1.0 eq.) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.2 eq.) to the flask and stir until the solid dissolves completely.

-

To the resulting solution, add ethyl iodide (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-(ethylthio)benzoic acid.

Part 2: Synthesis of 4-(Ethylthio)benzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, readily accomplished using thionyl chloride.

Materials:

-

4-(Ethylthio)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add 4-(ethylthio)benzoic acid (1.0 eq.).

-

Add an excess of thionyl chloride (e.g., 3-5 eq.), either neat or in an inert solvent like toluene.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux and maintain until the evolution of gas ceases and the solid dissolves.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-(ethylthio)benzoyl chloride is typically used in the next step without further purification.

Part 3: Friedel-Crafts Acylation for the Synthesis of this compound

This is the core reaction where the two key fragments are coupled. The choice of Lewis acid and reaction conditions is critical, especially given that 1,3-difluorobenzene is a deactivated aromatic ring due to the strong electron-withdrawing nature of the fluorine atoms.[12] Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.[6][7]

Materials:

-

4-(Ethylthio)benzoyl chloride

-

1,3-Difluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 4-(ethylthio)benzoyl chloride (1.0 eq.) and 1,3-difluorobenzene (1.5 eq.) in anhydrous dichloromethane.

-

Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum complexes.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the difluorophenyl ring will appear as multiplets, showing coupling to fluorine. Protons of the ethylthiophenyl ring will appear in the aromatic region. The ethyl group will show a characteristic quartet and triplet. |

| ¹³C NMR | The carbonyl carbon will appear at a characteristic downfield shift. Carbons attached to fluorine will show large C-F coupling constants. Other aromatic and aliphatic carbons will be observed at their expected chemical shifts. |

| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. |

| IR Spectroscopy | A strong absorption band characteristic of the ketone carbonyl (C=O) stretch will be prominent (typically around 1650-1670 cm⁻¹).[13][14] C-F stretching bands will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.32 g/mol ).[15][16] Characteristic fragmentation patterns may also be observed. |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.

-

Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It is also corrosive.

-

1,3-Difluorobenzene is a flammable liquid.

-

Acyl chlorides are corrosive and lachrymatory.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful execution of the Friedel-Crafts acylation, paying close attention to anhydrous conditions and the reactivity of the deactivated aromatic substrate. This guide provides a robust framework for the preparation and characterization of this valuable fluorinated building block, enabling further research in medicinal chemistry and materials science.

References

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Appendix. [Link]

-

A. A. F. Ashenafi, et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. (2021). [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields? - Blog. (2025). [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

-

4-(Ethylthio)benzoic acid, min 97%, 1 gram. [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

- CN101462931A - Method for acylating fluorobenzene - Google P

-

D. Barnes-Seeman, J. Beck, C. Springer. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry. (2014). [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]

-

ResearchGate. Examples of benzophenone derivatives in the market and their uses. [Link]

-

SpectraBase. 3,5-Difluoro-3',4',5'-trimethoxybenzophenone. [Link]

-

ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2025). [Link]

-

International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). [Link]

-

eCampusOntario Pressbooks. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

-

YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. (2015). [Link]

-

ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. [Link]

- Google Patents. CN106045828B - A kind of preparation method of 4,4 '-difluoro benzophenones.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields? - Blog [sinoshiny.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 14. m.youtube.com [m.youtube.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Determination of 3,5-Difluoro-4'-(ethylthio)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of 3,5-Difluoro-4'-(ethylthio)benzophenone and its Solubility

This compound (CAS 844885-23-0) is a complex organic molecule characterized by a diarylketone core.[1][2][3][4][5] The structure incorporates several key functional groups that dictate its physicochemical properties: a hydrophobic benzophenone backbone, electron-withdrawing fluorine atoms, and a flexible ethylthio group.

The parent compound, benzophenone, is a well-known photoinitiator and building block in organic synthesis.[6] Fluorination is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[7] The presence of these moieties suggests that this compound may be a valuable intermediate in the development of novel materials, such as those for Organic Light-Emitting Diodes (OLEDs), or as a scaffold for new therapeutic agents.[8]

For any of these applications to be realized, a thorough understanding of the compound's solubility is paramount. Solubility data informs:

-

Feasibility of Synthetic Routes: Ensuring the compound remains in solution for chemical reactions.

-

Formulation Development: Creating stable solutions or dispersions for drug delivery or material processing.

-

Bioavailability: Predicting the absorption of the compound in biological systems.

-

Purification Processes: Designing effective crystallization and chromatographic purification methods.

This guide will provide the necessary tools to approach the solubility determination of this and other poorly soluble compounds with scientific rigor.

Physicochemical Profile and Predicted Solubility Behavior

| Property | Value | Source |

| CAS Number | 844885-23-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₂F₂OS | [1] |

| Molecular Weight | 278.32 g/mol | [1] |

| Predicted Behavior | Based on its structure, the compound is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents. The parent compound, benzophenone, is practically insoluble in water but soluble in solvents like alcohol, ether, and chloroform.[9][10] The difluoro- and ethylthio- substitutions will modulate this behavior. |

Theoretical Approaches to Solubility Estimation

Before embarking on extensive experimental work, computational models can provide a valuable initial estimate of a compound's solubility. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate a compound's structural features with its physicochemical properties.[11][12] These models can help in prioritizing which solvents to screen experimentally. However, it is crucial to recognize that these are predictive tools and do not replace the need for empirical data.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[13][14] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature, which is achieved by allowing a saturated solution to equilibrate over an extended period.

Principle of the Method

An excess of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches a constant value. This indicates that equilibrium has been established between the dissolved and undissolved compound. The concentration of the supernatant is then measured using a suitable analytical technique.

Causality in Experimental Design

-

Solvent Selection: A range of solvents with varying polarities should be chosen to build a comprehensive solubility profile. This allows for a deeper understanding of the compound's dissolution behavior.

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, all experiments must be conducted in a temperature-controlled environment, such as an incubator shaker, typically at ambient temperature (e.g., 25 °C) and/or physiological temperature (37 °C).[13]

-

Equilibration Time: For poorly soluble compounds, reaching equilibrium can be slow. A minimum of 24 to 48 hours of agitation is generally recommended to ensure that a true equilibrium is reached.[13][14]

-

Purity of Materials: The purity of both the solute (this compound) and the solvents is critical for accurate results.[13]

Detailed Step-by-Step Protocol

-

Preparation:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a consistent speed for at least 24 hours. A preliminary time-course experiment can be conducted to determine the exact time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Dilution and Quantification:

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV), as detailed below.

-

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of benzophenone derivatives.[9]

-

Instrument and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time for the analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to find its λmax.

-

Injection Volume: 10 µL.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform a series of serial dilutions to create at least five calibration standards of decreasing concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Analysis of Solubility Samples:

-

Inject the diluted, filtered supernatant samples into the HPLC system.

-

Use the peak area obtained for each sample and the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility in the original solvent.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Other Solvents | 25 | [Experimental Value] | [Calculated Value] |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Process for creating and using a calibration curve for quantification.

Conclusion

While pre-existing solubility data for this compound is scarce, this guide provides a robust and scientifically sound methodology for its determination. By following the detailed shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can confidently generate the high-quality solubility data necessary to advance their work in drug discovery, materials science, and other fields. The principles and techniques outlined herein are broadly applicable to a wide range of poorly soluble compounds, serving as a foundational resource for any laboratory engaged in physicochemical characterization.

References

- Lund University Publications.

- Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486.

-

Wang, Z., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1543-1550. [Link]

-

Wang, Z., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1543-1550. [Link]

-

PubChem. Benzophenone. National Center for Biotechnology Information. [Link]

-

Dehghan, A., & Modarress, H. (2021). Predicting aqueous solubility by QSPR modeling. Journal of Molecular Graphics and Modelling, 106, 107901. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Dehghan, A., & Modarress, H. (2021). Predicting aqueous solubility by QSPR modeling. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PMC. [Link]

-

American Chemical Society. (2024). Benzophenone. [Link]

-

Oakwood Chemical. 3,4-Difluoro-4'-(ethylthio)benzophenone. [Link]

-

BAC Reports. 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025. [Link]

Sources

- 1. QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. This compound | 844885-23-0 [amp.chemicalbook.com]

- 6. acs.org [acs.org]

- 7. mdpi.com [mdpi.com]

- 8. marketpublishers.com [marketpublishers.com]

- 9. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | CAS 844885-23-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

3,5-Difluoro-4'-(ethylthio)benzophenone spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4'-(ethylthio)benzophenone

Introduction and Molecular Structure

This compound is a substituted aromatic ketone. The benzophenone core is a privileged scaffold in medicinal chemistry and photochemistry. The specific substitution pattern—electron-withdrawing fluorine atoms on one phenyl ring and an electron-donating ethylthio group on the other—creates a molecule with unique electronic properties, making it a potentially valuable intermediate for the synthesis of novel bioactive compounds or functional materials.

Molecular Details:

-

Chemical Name: (3,5-Difluorophenyl)(4-(ethylthio)phenyl)methanone

-

Molecular Formula: C₁₅H₁₂F₂OS

-

Molecular Weight: 278.32 g/mol [1]

The accurate characterization of this molecule is paramount for any research and development application. The following sections provide a detailed predictive analysis of its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and instrument parameters are critical for obtaining high-quality, unambiguous data. Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak. A high-field spectrometer (e.g., 400 MHz for proton) is necessary to resolve complex splitting patterns and second-order effects in the aromatic region.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) may be necessary to accurately integrate quaternary carbons, though these are typically not integrated.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a standard pulse sequence. No internal standard is strictly necessary as the chemical shifts can be referenced to the spectrometer's frequency, but an external reference like CFCl₃ can be used.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the two different aromatic rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |

| ~ 7.75 | d | 2H | H-2', H-6' | These protons are ortho to the carbonyl group and part of an electron-rich ring, appearing as a doublet in an AA'BB' system. J ≈ 8.5 Hz. |

| ~ 7.35 | d | 2H | H-3', H-5' | These protons are ortho to the electron-donating ethylthio group, appearing upfield as a doublet. J ≈ 8.5 Hz. |

| ~ 7.30 | d | 2H | H-2, H-6 | These protons are ortho to the carbonyl and meta to two fluorine atoms. They will be split into a doublet by the adjacent H-4 proton (⁴JHH) and further split by the meta fluorine atoms (⁴JHF). |

| ~ 7.15 | t | 1H | H-4 | This proton is para to the carbonyl and ortho to two fluorine atoms, resulting in a triplet due to coupling with the two equivalent fluorine atoms (³JHF). |

| ~ 3.05 | q | 2H | -S-CH₂ -CH₃ | The methylene protons are adjacent to the sulfur atom and a methyl group, resulting in a quartet. J ≈ 7.4 Hz. |

| ~ 1.35 | t | 3H | -S-CH₂-CH₃ | The methyl protons are adjacent to a methylene group, appearing as a triplet. J ≈ 7.4 Hz. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, as four pairs of carbons are equivalent due to molecular symmetry. The signals for the difluorinated ring will exhibit splitting due to C-F coupling.